Cas no 477849-04-0 (tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate)

tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- TERT-BUTYL 3-([(E)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL)-1H-INDOLE-1-CARBOXYLATE
- tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate
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- MDL: MFCD02571874
- Inchi: InChI=1S/C19H19N3O4/c1-19(2,3)26-18(24)22-12-13(14-7-4-5-8-15(14)22)11-20-21-17(23)16-9-6-10-25-16/h4-12H,1-3H3,(H,21,23)/b20-11+
- InChI Key: IAIZMRPUKQAUML-RGVLZGJSSA-N
- SMILES: O=C(N\N=C\c2c1ccccc1n(C(=O)OC(C)(C)C)c2)c3occc3
Experimental Properties
- Density: 1.2±0.1 g/cm3
tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T172850-1mg |
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate |
477849-04-0 | 1mg |
$ 80.00 | 2022-06-03 | ||
Matrix Scientific | 169748-10mg |
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate |
477849-04-0 | 10mg |
$146.00 | 2023-09-09 | ||
TRC | T172850-2.5mg |
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate |
477849-04-0 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
Matrix Scientific | 169748-1mg |
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate |
477849-04-0 | 1mg |
$90.00 | 2023-09-09 | ||
A2B Chem LLC | AI76865-1mg |
tert-butyl 3-[(1E)-{[(furan-2-yl)formamido]imino}methyl]-1H-indole-1-carboxylate |
477849-04-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI76865-500mg |
tert-butyl 3-[(1E)-{[(furan-2-yl)formamido]imino}methyl]-1H-indole-1-carboxylate |
477849-04-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI76865-10mg |
tert-butyl 3-[(1E)-{[(furan-2-yl)formamido]imino}methyl]-1H-indole-1-carboxylate |
477849-04-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858166-1g |
tert-Butyl 3-[(1E)-{[(furan-2-yl)formamido]imino}methyl]-1H-indole-1-carboxylate |
477849-04-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
TRC | T172850-0.5mg |
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate |
477849-04-0 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
Matrix Scientific | 169748-5mg |
tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate |
477849-04-0 | 5mg |
$105.00 | 2023-09-09 |
tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate
Professional Introduction to Tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate (CAS No. 477849-04-0)
Tert-Butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate, with the CAS number 477849-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structure of this molecule is characterized by its intricate arrangement of functional groups, including a tert-butyl moiety, an indole core, and a hydrazono group linked to a furylcarbonyl moiety. Such structural features contribute to its unique chemical properties and potential applications in drug discovery.
The indole scaffold is a well-known pharmacophore in medicinal chemistry, frequently found in biologically active compounds. Its presence in Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate suggests that this compound may interact with biological targets in a manner similar to other indole-based drugs. For instance, indole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The addition of the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, which are critical factors for drug efficacy.
The hydrazono group and the furylcarbonyl moiety are particularly noteworthy as they can participate in various chemical reactions, including condensation reactions with carbodiimides or aldehydes. These reactions are often employed in the synthesis of more complex molecules, such as heterocyclic compounds or peptidomimetics. The presence of these functional groups makes Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate a valuable intermediate in the synthesis of novel pharmacological agents.
In recent years, there has been growing interest in exploring the therapeutic potential of indole derivatives due to their diverse biological activities. For example, studies have shown that certain indole-based compounds can modulate enzyme activity and receptor binding, leading to therapeutic effects. The structure of Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate suggests that it may interfere with key biological pathways by binding to specific targets. This hypothesis is supported by preliminary computational studies that predict potential interactions between this compound and various proteins involved in metabolic disorders and inflammatory diseases.
The furylcarbonyl moiety is another important feature of this compound, as furylacrylates have been reported to exhibit significant biological activity. For instance, furylacrylate derivatives have shown promise as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. The incorporation of a furylacrylate group into an indole core could lead to novel compounds with enhanced anti-inflammatory properties. This idea is particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.
The synthesis of Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the hydrazono intermediate through condensation of a suitable aldehyde with hydrazine hydrate. Subsequent reactions include the introduction of the furylacrylate group via nucleophilic addition or condensation reactions. Finally, the tert-butyl ester is installed through esterification or transesterification methods. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to ensure the desired product is obtained.
The pharmacological evaluation of Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate has only just begun, but initial studies are promising. In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting proliferation. Additionally, preliminary animal studies suggest that it may have protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation. These findings warrant further investigation into its potential as a therapeutic agent.
The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate has several features that may mitigate these issues. The presence of the tert-butyl group improves lipophilicity, while the indole core enhances solubility in certain solvents. Furthermore, computational studies suggest that this compound may be resistant to metabolic degradation by enzymes such as cytochrome P450 (CYP450), which are responsible for drug metabolism.
In conclusion, Tert-butyl 3-{(E)-2-(2-furylcarbonyl)hydrazonomethyl}-1H-indole-1-carboxylate (CAS No. 477849-04-0) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel bioactive molecules. Preliminary studies suggest that it may exhibit therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its pharmacological properties and explore its potential as a lead compound for drug development.
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